molecular formula C16H12BrClN4S B2408231 2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole CAS No. 536720-67-9

2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2408231
CAS No.: 536720-67-9
M. Wt: 407.71
InChI Key: XXLXGOTXCXLKBG-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular formula of the compound is C7H4BrClN2 . The InChI key is MFWMBCKAGFPRTN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 231.48 .

Scientific Research Applications

Synthesis Methods

  • The compound is synthesized through a method involving base-initiated cyclization of quaternary azolium salts, which are formed by interacting certain chemicals like (Z)-1,3-diaryl-4-bromo-2-buten-1-ones with different azoles (Potikha et al., 2010).
  • Another method for its synthesis involves the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines, leading to the production of polychlorinated imidazo[1,2-α]pyridines (Gudmundsson et al., 1997).

Catalysis and Chemical Reactions

  • 2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole has been used in CuI-catalyzed hydroxylation of aryl bromides, demonstrating effectiveness in converting both electron-rich and electron-deficient aryl bromides into phenols (Jia et al., 2011).

Pharmaceutical Applications

  • Compounds with similar structures have been explored for antimicrobial activities, with derivatives like 2-Mercaptobenzimidazole exhibiting significant antimicrobial action (Al-kazweeny et al., 2021).
  • Synthesized imidazo[1,2-a]pyridines have been studied for potential antisecretory and cytoprotective properties as antiulcer agents (Starrett et al., 1989).
  • A derivative, 6-Methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, has shown promise as an anticancer agent, indicating the potential of such compounds in cancer treatment (Farah et al., 2011).

Material Science and Coordination Chemistry

  • Research has been conducted on coordination compounds based on imidazo[1,2-a]pyridine ligands, examining their crystal structures and photoluminescent properties, which could have implications for materials science (Li et al., 2018).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

6-bromo-3-chloro-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4S/c1-9-2-4-11-12(6-9)21-16(20-11)23-8-13-15(18)22-7-10(17)3-5-14(22)19-13/h2-7H,8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLXGOTXCXLKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=C(C=CC4=N3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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